molecular formula C4H10N4S2 B12143563 1,1'-Ethylenebis(2-thiourea) CAS No. 10017-49-9

1,1'-Ethylenebis(2-thiourea)

Cat. No.: B12143563
CAS No.: 10017-49-9
M. Wt: 178.3 g/mol
InChI Key: KQSYQIXJOJSMIH-UHFFFAOYSA-N
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Description

Contextualization within Thiourea (B124793) Chemistry

Thiourea, with the formula SC(NH2)2, is an organosulfur compound structurally similar to urea (B33335), but with the oxygen atom replaced by a sulfur atom. wikipedia.org This substitution leads to significantly different chemical properties. Thioureas are a broad class of compounds that are pivotal in organic synthesis. wikipedia.org They serve as precursors for various heterocyclic compounds, including pyrimidine (B1678525) derivatives and aminothiazoles, which are components of some pharmaceuticals. wikipedia.org

1,1'-Ethylenebis(2-thiourea) is a disubstituted thiourea, specifically an N,N-disubstituted thiourea. wikipedia.org The fundamental thiourea structure is a key component of 1,1'-Ethylenebis(2-thiourea), influencing its chemical reactivity and behavior. The presence of the thiocarbonyl group (C=S) and the adjacent amino groups are central to its coordination properties and its role as a building block in more complex chemical structures. The study of thiourea and its derivatives, like 1,1'-Ethylenebis(2-thiourea), is an active area of research, with applications ranging from catalysis to medicinal chemistry. nih.gov

Role as a Chemical Precursor and Degradation Product in Research Contexts

A significant body of research focuses on 1,1'-Ethylenebis(2-thiourea) as a primary degradation product of ethylenebisdithiocarbamate (EBDC) fungicides. nih.govresearchgate.net These fungicides, including mancozeb, maneb, and zineb, are extensively used in agriculture. nih.govresearchgate.netkjoas.org While the parent EBDC compounds degrade relatively quickly, 1,1'-Ethylenebis(2-thiourea) is more stable and polar, making it a potential environmental contaminant. nih.govresearchgate.net

Research has shown that the degradation of 1,1'-Ethylenebis(2-thiourea) is influenced by several factors. Biotic degradation by microorganisms plays a much more significant role than abiotic processes. nih.gov The rate of microbial degradation is dependent on temperature and concentration, following first-order reaction kinetics. nih.gov In soil, 1,1'-Ethylenebis(2-thiourea) can be degraded to ethyleneurea (EU) and ultimately to carbon dioxide. researchgate.net

Beyond its role as a degradation product, 1,1'-Ethylenebis(2-thiourea) also serves as a chemical precursor in laboratory research. It is used in the synthesis of other organic compounds and as an intermediate in the production of antioxidants and synthetic resins. nih.gov Its bifunctional nature, with two thiourea units, makes it a candidate for creating larger molecules and polymers.

Table 1: Properties of 1,1'-Ethylenebis(2-thiourea)

Property Value
Chemical Formula C3H6N2S
Molar Mass 102.16 g·mol−1 wikipedia.org
Appearance White solid wikipedia.org
Melting Point 203 °C (397 °F; 476 K) wikipedia.org
Solubility in water 2% (30 °C) wikipedia.org

Significance in Advanced Materials Science and Coordination Chemistry Research

The chemical structure of 1,1'-Ethylenebis(2-thiourea) makes it a valuable ligand in coordination chemistry. The sulfur and nitrogen atoms of the thiourea groups can coordinate with metal ions, leading to the formation of metal complexes with diverse structures and properties. rsc.orgscirp.org Research in this area explores the synthesis and characterization of these complexes, investigating their potential applications in various fields.

The ability of thiourea derivatives to act as ligands has been extensively studied. nih.govscirp.org They can coordinate to metal ions as neutral ligands or as monoanions and dianions. scirp.org The resulting metal complexes have shown potential in catalysis and as materials with specific electronic or magnetic properties. rsc.orgbldpharm.com For instance, diacylthiourea ligands have been shown to coordinate with platinum(II), palladium(II), and gold(III) in an S,N bidentate chelate manner. rsc.org

In materials science, thiourea-based compounds are investigated for their potential use in the development of novel materials. For example, some thiourea derivatives are considered for use as organic monomers in the synthesis of covalent organic frameworks (COFs). bldpharm.com The study of 1,1'-Ethylenebis(2-thiourea) and its complexes contributes to the broader understanding of structure-property relationships in coordination compounds and the design of new materials with tailored functionalities.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

10017-49-9

Molecular Formula

C4H10N4S2

Molecular Weight

178.3 g/mol

IUPAC Name

2-(carbamothioylamino)ethylthiourea

InChI

InChI=1S/C4H10N4S2/c5-3(9)7-1-2-8-4(6)10/h1-2H2,(H3,5,7,9)(H3,6,8,10)

InChI Key

KQSYQIXJOJSMIH-UHFFFAOYSA-N

Canonical SMILES

C(CNC(=S)N)NC(=S)N

Origin of Product

United States

Synthetic Methodologies and Reaction Pathways for 1,1 Ethylenebis 2 Thiourea and Its Analogs

Historical and Modern Synthetic Approaches to Thiourea (B124793) Derivatives

The preparation of thioureas is a well-established field, with numerous methods reported over the years. The most fundamental and widely used approach involves the reaction of amines with a thiocarbonyl source.

The reaction between primary diamines and carbon disulfide represents one of the most practical and longstanding methods for preparing bis-thiourea derivatives like 1,1'-Ethylenebis(2-thiourea) and its cyclic analogs. orgsyn.org This condensation reaction proceeds through the initial formation of a dithiocarbamate (B8719985) intermediate. nih.goviwu.edu

The general pathway involves the nucleophilic attack of the amine's nitrogen atom on the electrophilic carbon of carbon disulfide. nih.gov In the case of a diamine such as ethylenediamine (B42938), this can occur at both amine groups, leading to the formation of a bis(dithiocarbamate) salt. Subsequent reaction, often promoted by heat or acid, leads to the elimination of hydrogen sulfide (B99878) and the formation of the thiourea linkage. iwu.edu

A well-documented procedure for the synthesis of the related cyclic compound, ethylene (B1197577) thiourea, involves reacting ethylenediamine with carbon disulfide in an aqueous ethanol (B145695) solution. orgsyn.org The reaction is initially vigorous and may require cooling. orgsyn.org Following the addition of carbon disulfide, the mixture is heated to reflux, and the addition of hydrochloric acid facilitates the conversion of the intermediate thiocarbamic acid into the final cyclic product. orgsyn.org This general principle is applicable for the synthesis of the acyclic 1,1'-Ethylenebis(2-thiourea) by adjusting the stoichiometry and reaction conditions to favor the intermolecular reaction over cyclization.

While the diamine and carbon disulfide method is prevalent, several other routes to thiourea derivatives have been developed. One classical approach involves the isomerization of ammonium (B1175870) thiocyanate (B1210189), which is formed from the decomposition of dithiocarbamate, itself prepared from carbon disulfide and ammonia (B1221849). bibliotekanauki.pl

Other historical methods include:

The Cyanamide Method : This process involves the reaction of H₂CN₂ (cyanamide) with H₂S. However, the reaction can be challenging and often results in low yields, making it less economically viable. bibliotekanauki.pl

From Isothiocyanates : A common and versatile method for synthesizing unsymmetrical thioureas is the reaction of an isothiocyanate with an amine. slideshare.netresearchgate.net For bis-thiourea derivatives, a diamine can be reacted with two equivalents of an isothiocyanate. analis.com.my Acyl isothiocyanates, generated in situ from acid chlorides and potassium thiocyanate (KSCN), can also be used to produce N-acyl thiourea derivatives. semanticscholar.orgnih.gov

More modern alternatives often employ different sulfur-transfer reagents:

Lawesson's Reagent : This thionating agent can be used to convert ureas into their corresponding thioureas. A one-step method for preparing thiourea from urea (B33335) and Lawesson's reagent via a nucleophilic substitution sulfuration reaction has been reported. bibliotekanauki.plresearchgate.net

Elemental Sulfur : An atom-economic reaction of isocyanides with aliphatic amines in the presence of elemental sulfur can produce thioureas in excellent yields at nearly ambient temperatures. organic-chemistry.org

Modern synthetic chemistry emphasizes efficiency, leading to the development of numerous one-step or "one-pot" procedures for thiourea derivatives. These methods offer advantages such as operational simplicity, mild reaction conditions, short reaction times, and often high purity and yield of the products. researchgate.net

One such strategy involves the one-pot reaction of an amine, carbon disulfide, and an oxidant (e.g., hydrogen peroxide) in water. researchgate.net This approach is considered environmentally friendly and technologically applicable on a larger scale. researchgate.net Another concise method allows for the construction of unsymmetrical thioureas from two different amines and carbon disulfide in DMSO without any additional reagents, proceeding through a cascade reaction sequence. rsc.org

Multicomponent reactions (MCRs) have also been effectively utilized. For instance, novel 2-imino-1,3-thiazolidin-4-one derivatives can be synthesized in a one-pot, three-component reaction of phenyl isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) (DMAD). crimsonpublishers.com This reaction proceeds through the initial formation of a thiourea derivative, which then undergoes cyclization. crimsonpublishers.com Similarly, one-pot multicomponent synthesis has been applied to create thiourea derivatives on cyclotriphosphazene (B1200923) scaffolds. researchgate.net

Reaction Mechanisms and Optimization in Thiourea Synthesis

Understanding the underlying reaction mechanisms and the influence of various parameters is crucial for optimizing the synthesis of thioureas, leading to higher yields and purity.

The formation of thioureas from amines and carbon disulfide is fundamentally a nucleophilic addition-elimination process. The general mechanism begins with the nucleophilic attack of the amine's nitrogen on the electrophilic carbon atom of carbon disulfide. rsc.orgresearchgate.net This initial step forms a zwitterionic intermediate, which then rearranges to a dithiocarbamic acid or its corresponding salt. nih.gov

A proposed mechanism for the formation of thioureas is depicted below:

Step 1 : Nucleophilic attack of a primary amine (R-NH₂) on carbon disulfide (CS₂) to form a dithiocarbamate intermediate.

Step 2 : The dithiocarbamate can then react with a second amine molecule.

Step 3 : This leads to the elimination of H₂S and the formation of the final thiourea product. rsc.org

The yield and rate of thiourea synthesis are highly dependent on the reaction conditions. Careful optimization of these parameters is essential for an efficient process.

Solvent Systems : The choice of solvent can significantly impact the reaction outcome. In the synthesis of ethylene thiourea from ethylenediamine and carbon disulfide, a mixture of ethanol and water is commonly used. orgsyn.org For other thiourea syntheses, N,N-dimethylformamide (DMF) has been found to be a highly efficient solvent, while others like acetonitrile (B52724), tetrahydrofuran, and ethanol resulted in lower yields. lnu.edu.cn Aqueous media are also viable, promoting a "green chemistry" approach. organic-chemistry.orgresearchgate.net

Temperature Profiles : Temperature plays a critical role. The initial reaction of ethylenediamine with carbon disulfide is exothermic and may require cooling to control the rate. orgsyn.org Subsequently, heating is often necessary to drive the reaction to completion. For example, the mixture is typically heated to reflux (around 100°C) for several hours. orgsyn.org In the synthesis of thiourea using Lawesson's reagent, an optimal temperature of 75°C was identified, as higher temperatures led to product decomposition. bibliotekanauki.plresearchgate.net

Stoichiometric Ratios : The ratio of reactants is key to maximizing yield and minimizing side products. In the synthesis of symmetrical bis-thioureas from diamines, a 1:2 molar ratio of diamine to the thiocarbonyl source is theoretically required. However, in practice, an excess of one reagent, such as carbon disulfide, may be used to ensure complete conversion. nih.gov

The following table summarizes the optimization of reaction conditions for the synthesis of a model thiourea from an isocyanide, an amine, and elemental sulfur in an aqueous medium. researchgate.net

Table 1: Optimization of reaction conditions for a model thiourea synthesis. researchgate.net ACN = Acetonitrile.

As the data indicates, a water:acetonitrile (9:1) solvent system at 80°C with 1.5 equivalents of sulfur provided the optimal yield of 95% in one hour. researchgate.net Reducing the temperature or the amount of sulfur led to lower yields, while increasing the sulfur content offered no significant advantage. researchgate.net This systematic optimization highlights the delicate balance of reaction parameters required to achieve efficient synthesis.

Synthesis of Bifunctional Thiourea Derivatives

The synthesis of bifunctional thiourea derivatives, including analogs of 1,1'-Ethylenebis(2-thiourea), employs a variety of reaction pathways, often tailored to the specific structural features of the target molecule. These methodologies leverage common reactive intermediates and starting materials to construct the characteristic bis-thiourea scaffold.

One of the most prevalent methods for synthesizing bis-thiourea derivatives is the condensation reaction between a diamine and an appropriate isothiocyanate. mdpi.comanalis.com.myresearchgate.net This approach is versatile, allowing for a wide range of structural diversity in the resulting thiourea derivatives. researchgate.net For instance, bis-thiourea compounds such as 1,2-bis(N-benzoylthioureido)benzene, 1,3-bis(N-benzoylthioureido)benzene, and 1,4-bis(N-benzoylthioureido)benzene have been synthesized through the reaction of isothiocyanates with the corresponding phenylenediamines in dry acetone. mdpi.com Similarly, the reaction of 1-naphthyl isothiocyanate with various phenylenediamines (1,2-, 1,3-, and 1,4-isomers) in dichloromethane (B109758) has been used to produce new thiourea derivatives. analis.com.my The reaction conditions, such as the solvent and temperature, can be optimized to achieve high yields.

Another established route involves the in-situ formation of an acyl isothiocyanate intermediate. mdpi.com In a typical two-step, one-pot synthesis, an acid chloride is reacted with potassium thiocyanate (KSCN) in acetone. mdpi.com The resulting acyl isothiocyanate is then reacted in situ with a diamine, such as 4-nitrobenzene-1,2-diamine, to yield the desired bis-acyl-thiourea derivatives. mdpi.com

Alternative methods avoid the direct use of isothiocyanates. One such method involves the treatment of a diamine with silicon tetraisothiocyanate in benzene. iwu.edu Another approach is the reaction of a diamine with ammonium thiocyanate under dilute acidic conditions. iwu.edu This latter method has been reported as being particularly effective for the preparation of aromatic bis-thioureas like 1,4-phenylenebis(thiourea), offering high yields and product purity. iwu.edu However, its application to aliphatic diamines may result in the formation of bisthiocyanate salts instead of the desired bis-thiourea. iwu.edu

For the synthesis of N,N'-disubstituted thioureas, 1,1'-thiocarbonyldiimidazole (B131065) serves as a useful reagent. The treatment of this reagent with two equivalents of an amino compound, such as 2-amino-N,N'-dialkylaniline, in dichloromethane yields N,N'-bis(2-dialkylaminophenyl)thioureas. nih.gov

Furthermore, bifunctional thioureas can be synthesized from diamines and carbon disulfide in an aqueous medium. organic-chemistry.orgnih.gov This process proceeds through the formation of a dithiocarbamate salt, which is then desulfurized to provide an isothiocyanate in situ. nih.gov This intermediate subsequently reacts with another amine to produce the thiourea product. nih.gov A process has also been developed for preparing alkylene-bis-thioureas by reacting an aliphatic diester of alkylene-N,N'-bis-dithiocarbamic acid with ammonia or an amine in the presence of an alkali. google.com

The following table summarizes various synthetic methodologies for bifunctional thiourea derivatives:

Starting MaterialsReagents/Catalysts/SolventsProduct Type
Isothiocyanates and Diamines (e.g., phenylenediamines)Dry Acetone or DichloromethaneBis-thiourea derivatives (e.g., 1,2-bis(N-benzoylthioureido)benzene) mdpi.comanalis.com.my
Acid Chlorides and Diamine (e.g., 4-nitrobenzene-1,2-diamine)Potassium Thiocyanate (KSCN) / AcetoneBis-acyl-thiourea derivatives mdpi.com
Diamine (e.g., 1,4-phenylenediamine)Ammonium Thiocyanate / Dilute AcidAromatic bis-thioureas (e.g., 1,4-phenylenebis(thiourea)) iwu.edu
DiamineSilicon Tetraisothiocyanate / BenzeneBis-thiourea derivatives iwu.edu
2-amino-N,N'-dialkylaniline1,1'-Thiocarbonyldiimidazole / DichloromethaneN,N'-bis(2-dialkylaminophenyl)thioureas nih.gov
Diamines and Carbon DisulfideAqueous MediumSymmetrical and unsymmetrical substituted thiourea derivatives organic-chemistry.orgnih.gov
Aliphatic diester of alkylene-N,N'-bis-dithiocarbamic acidAmmonia or Primary/Secondary Amine / AlkaliAlkylene-bis-thioureas google.com

Coordination Chemistry of 1,1 Ethylenebis 2 Thiourea Ligands

Ligand Characteristics and Binding Potential

Bidentate and Multidentate Coordination Capabilities

1,1'-Ethylenebis(2-thiourea) possesses two thiourea (B124793) units connected by a flexible ethylene (B1197577) bridge. This structure inherently allows it to act as a versatile ligand. It is anticipated to function primarily as a tetradentate ligand, utilizing the sulfur and nitrogen atoms from both thiourea moieties to chelate a single metal center, forming a stable complex.

Alternatively, it can act as a bridging ligand, coordinating to two different metal centers to form polynuclear or polymeric structures. In this mode, each thiourea unit could bind to a separate metal ion. The flexibility of the ethylene linker plays a crucial role in enabling these different coordination modes. Thiourea derivatives are known to exhibit various coordination possibilities, including monodentate, bidentate, and bridging modes.

Donor Atom Preferences and Selectivity (Sulfur and Nitrogen)

Thiourea and its derivatives are ambidentate ligands, possessing both soft (sulfur) and hard (nitrogen) donor atoms. chemrevlett.com The preferred donor atom for coordination is largely governed by the Hard and Soft Acids and Bases (HSAB) principle.

Sulfur Coordination : As a soft donor, the sulfur atom in the thiocarbonyl group (C=S) is the most common coordination site, especially with soft or borderline metal ions like Ag(I), Au(I), Pt(II), Pd(II), and Cu(II). mdpi.com Coordination through sulfur is generally favored.

Nitrogen Coordination : The nitrogen atoms are harder donor sites. Bidentate chelation involving one sulfur and one deprotonated nitrogen atom from a thiourea unit is also a well-documented coordination mode, particularly with transition metals like Co(II) and Cu(II). nih.gov This often results in the formation of stable four-membered chelate rings. uky.edu

For 1,1'-Ethylenebis(2-thiourea), coordination is expected to primarily occur through the two sulfur atoms. However, depending on the metal ion, reaction conditions, and the potential for deprotonation of the N-H groups, N,S-chelation from each thiourea unit to form a more complex structure is also a distinct possibility.

Formation and Characterization of Metal Complexes

Complexation with Transition Metals (e.g., Cobalt(II), Copper(II), Platinum(II), Palladium(II), Gold(III), Silver)

Thiourea derivatives readily form stable complexes with a wide range of transition metals. The synthesis typically involves the direct reaction of the ligand with a metal salt in a suitable solvent.

Cobalt(II) and Copper(II) : These metals are known to form complexes with bis(thiourea) ligands. isca.me Studies on related N,N'-disubstituted thioureas show that Cu(II) can coordinate in a bidentate fashion through the thiocarbonyl sulfur and a deprotonated nitrogen atom. nih.gov Cobalt(II) also readily forms complexes with thiourea ligands, often resulting in tetrahedral or octahedral geometries depending on the stoichiometry and other ligands present. nih.gov

Platinum(II) and Palladium(II) : As soft metal ions, Pt(II) and Pd(II) have a strong affinity for the soft sulfur donor of the thiourea moiety. Numerous square planar complexes of these metals with various thiourea derivatives have been synthesized and characterized. orientjchem.orgiaea.org

Gold(I/III) and Silver(I) : Gold and silver, being classic soft metals, almost invariably coordinate to thiourea ligands through the sulfur atom. researchgate.netscienceasia.org The formation of linear [M(thiourea)₂]⁺ complexes is common for Au(I) and Ag(I). nih.gov

Spectroscopic Investigations of Coordination Compounds

FTIR spectroscopy is a powerful tool for determining the mode of coordination in thiourea metal complexes by observing shifts in the characteristic vibrational frequencies of the ligand upon complexation. The key spectral regions of interest are the N-H stretching, C=S stretching, and C-N stretching vibrations. mdpi.com

When coordination occurs through the sulfur atom , the following changes are typically observed:

The ν(C=S) band, which appears in the free ligand, experiences a significant shift to a lower frequency (lower wavenumber). This is due to the weakening of the C=S double bond upon donation of electron density from the sulfur to the metal. isca.me

The ν(C-N) band often shifts to a higher frequency, indicating an increase in the C-N bond order. mdpi.com

The ν(N-H) stretching frequency may show minor or no significant shifts. researchgate.net

If coordination involves the nitrogen atom (usually accompanied by deprotonation), a notable change is observed:

The disappearance or significant broadening and shifting of the ν(N-H) band. mdpi.com

The emergence of new, weak bands at lower frequencies can often be attributed to the formation of M-S and M-N bonds. chemrevlett.com

Interactive Data Table: Representative FTIR Spectral Data for Thiourea Coordination

Vibrational ModeFree Ligand (cm⁻¹)S-Coordinated Complex (cm⁻¹)N,S-Coordinated Complex (cm⁻¹)
ν(N-H) ~3300-3100Minor ShiftDisappears or broadens significantly
ν(C-N) ~1470Shifts to higher frequencyShifts to higher frequency
ν(C=S) ~730Shifts to lower frequency (~700-680)Shifts to lower frequency
ν(M-S) N/AAppears (~400-200)Appears (~400-200)
ν(M-N) N/AN/AAppears (low frequency)
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

¹H and ¹³C NMR spectroscopy are powerful tools for characterizing Ebtu complexes in solution. The comparison of the NMR spectra of the free ligand with its metal complexes reveals significant changes in chemical shifts, providing evidence of coordination.

In ¹H NMR spectra of thiourea derivatives, the signals corresponding to the N-H protons are particularly informative. Upon coordination of the ligand to a metal center through the sulfur atom, a downfield shift of the N-H proton signals is typically observed. mdpi.com This shift is attributed to the withdrawal of electron density from the nitrogen atoms as the ligand binds to the metal, resulting in a deshielding effect on the attached protons.

The ¹³C NMR spectra provide direct evidence of the involvement of the thiocarbonyl group (C=S) in coordination. The resonance of the C=S carbon in the free Ebtu ligand is expected to shift upon complexation. Studies on various thiourea complexes have shown that coordination through the sulfur atom leads to a decrease in the electron density on the thiocarbonyl carbon, resulting in a downfield shift of its ¹³C signal. mdpi.com Conversely, changes in the chemical shifts of the ethylene bridge carbons (-CH₂-CH₂-) can also provide information about conformational changes in the ligand upon chelation.

Compound/Complex¹H NMR (N-H protons)¹³C NMR (C=S carbon)¹³C NMR (-CH₂- carbons)
Free Ligand (Illustrative) ~7.5 - 8.5~180(Varies)
Metal Complex (Illustrative) Shifted downfield (>8.5)Shifted downfield (>180)Minor shifts

Data is hypothetical and based on general trends observed for thiourea complexes. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is employed to study the electronic transitions within the Ebtu ligand and its metal complexes. The spectrum of the free ligand typically displays intense absorption bands in the UV region, which are assigned to π→π* and n→π* electronic transitions associated with the thiocarbonyl (C=S) and amino (-NH₂) chromophores. utm.my For instance, a π–π* transition for a representative thiourea ligand has been observed around 238 nm. utm.my

Upon complexation with a transition metal ion, several changes in the electronic spectrum can occur:

Ligand-Based Transitions: The original π→π* and n→π* transitions of the ligand may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift. These shifts are indicative of the electronic interaction between the ligand and the metal ion. utm.my

d-d Transitions: For complexes with transition metals having d-electrons (e.g., Co(II), Ni(II), Cu(II)), weak absorption bands may appear in the visible region of the spectrum. These bands correspond to d-d electronic transitions within the metal's d-orbitals, and their position and intensity are characteristic of the coordination geometry of the metal center (e.g., octahedral or tetrahedral). journalajocs.com

Metal-to-Ligand Charge Transfer (MLCT): New, often intense, absorption bands can emerge, which are attributed to charge transfer transitions from the metal d-orbitals to the ligand's π* orbitals. utm.my

Table 2: Illustrative UV-Vis Spectral Data for a Thiourea Ligand and its Metal Complexes. (Note: This table illustrates typical absorption bands. Specific data for 1,1'-Ethylenebis(2-thiourea) complexes was not available.)

Compound/Complexλ_max (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Assignment
Free Ligand (Illustrative) ~240-270Highπ→π* (C=S)
Metal Complex (Illustrative) ~250-280HighShifted π→π*
~400-700Low-Mediumd-d transitions / MLCT

Data is hypothetical and based on general trends observed for thiourea complexes. utm.my

Mass Spectrometry (MS)

Mass spectrometry is a crucial technique for confirming the molecular weight and stoichiometry of newly synthesized Ebtu complexes. rsc.org Electrospray Ionization (ESI-MS) is particularly useful for coordination compounds, as it is a soft ionization technique that can often detect the intact molecular ion of the complex. orientjchem.org The resulting mass spectrum can confirm the formation of the desired complex, for example, by identifying peaks corresponding to [M+H]⁺ or [M+Na]⁺ for the ligand, or peaks corresponding to the complex cation [ML]ⁿ⁺. orientjchem.org Analysis of the isotopic distribution pattern for the molecular ion peak can further help in confirming the elemental composition, especially the presence and number of metal ions.

Structural Determination Techniques

While spectroscopic methods provide valuable information about bonding and electronic structure, definitive structural elucidation relies on diffraction techniques and the subsequent deduction of molecular geometry.

Single Crystal X-ray Diffraction (SC-XRD)

The coordination mode of the ligand (e.g., whether it acts as a bidentate S,S'-chelating ligand).

The precise geometry around the metal center.

The conformation of the chelate ring formed by the ligand and the metal.

The nature and extent of intermolecular interactions, such as hydrogen bonding, which stabilize the crystal packing. up.ac.za

For example, in various reported crystal structures of metal-thiourea complexes, SC-XRD has been used to determine Ni-S and Ni-Cl bond lengths in a distorted tetrahedral [NiCl₂(thiourea)₂] complex and to characterize the extensive network of N-H···Cl and N-H···S hydrogen bonds that stabilize the crystal structure. nih.gov

Table 3: Representative Crystallographic Data for a Metal-Thiourea Complex. (Note: This is an example based on a known thiourea complex, [NiCl₂(CH₄N₂S)₂], as specific data for a 1,1'-Ethylenebis(2-thiourea) complex was not available.)

ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.1578
b (Å) 11.8183
c (Å) 10.8526
β (°) 103.869
Volume (ų) 1015.81
Z 4
Ni-S Bond Lengths (Å) 2.3079, 2.3177
Ni-Cl Bond Lengths (Å) 2.2516, 2.2726

Data sourced from a study on dichloridobis(thiourea-κS)nickel(II). nih.gov

Proposed Geometries of Coordination Complexes (e.g., Square Planar, Octahedral)

The geometry of metal complexes formed with Ebtu is influenced by several factors, including the nature of the metal ion (its size, charge, and d-electron configuration), the stoichiometry of the complex, and the nature of any co-ligands. journalajocs.com As a bidentate S,S'-donor ligand, Ebtu can facilitate various coordination geometries.

Square Planar: This geometry is common for d⁸ metal ions such as Ni(II), Pd(II), and Pt(II). rsc.org A complex with the stoichiometry [M(Ebtu)]²⁺ could adopt a square planar geometry where the two sulfur atoms of the Ebtu ligand and two other monodentate ligands (or another bidentate ligand) occupy the four coordination sites. In some cases, two Ebtu ligands might coordinate to a metal, leading to a [M(Ebtu)₂]²⁺ complex, though this is less common due to steric hindrance.

Octahedral: This is a very common geometry for many transition metals, including Co(II), Ni(II), and Cu(II). journalajocs.comresearchgate.net An octahedral complex could be formed in several ways, for instance, [M(Ebtu)₂(X)₂], where two Ebtu ligands and two monodentate ligands (X) complete the six-coordinate sphere. Alternatively, a single Ebtu ligand could be part of an octahedral geometry in a complex like [M(Ebtu)(X)₄]. The crystal structure of hexakis(thiourea-κS)nickel(II) nitrate, for example, shows an octahedral coordination of the Ni(II) ion by six sulfur atoms from six different thiourea ligands. scienceopen.com

Tetrahedral: This geometry is often observed for Co(II) and Zn(II) complexes. journalajocs.com A complex of the type [M(Ebtu)X₂] could adopt a tetrahedral geometry, with the Ebtu ligand acting as a bidentate chelate. nih.gov

Intermolecular Interactions and Stability in Metal Complexes

The stability and solid-state architecture of metal complexes with 1,1'-Ethylenebis(2-thiourea) are significantly influenced by non-covalent intermolecular interactions, particularly hydrogen bonding. mdpi.com The thiourea moieties contain both hydrogen bond donors (the N-H groups) and acceptors (the sulfur atom), allowing for the formation of extensive and robust hydrogen-bonding networks. mdpi.com

Advanced Investigations into the Reactivity and Transformation of 1,1 Ethylenebis 2 Thiourea

Mechanistic Studies of Chemical Transformations

The presence of sulfur and nitrogen atoms makes 1,1'-Ethylenebis(2-thiourea) susceptible to a variety of chemical transformations, particularly oxidation. Mechanistic studies have been crucial in understanding the pathways of these reactions and the nature of the resulting products.

The oxidation of 1,1'-Ethylenebis(2-thiourea) has been shown to proceed through a sequential pathway, yielding progressively more oxidized sulfur species. The reaction with oxidants such as hydrogen peroxide leads to the formation of a series of S-oxidation products. nih.gov

Initial oxidation of the thiourea (B124793) moiety results in the formation of the corresponding sulfenic acid (an S-monoxide). Further oxidation leads to the formation of a sulfinic acid (an S,S-dioxide), which can then be oxidized to a sulfonic acid (a S,S,S-trioxide). nih.gov The general pathway can be represented as:

Thiourea → Sulfenic Acid → Sulfinic Acid → Sulfonic Acid

The synthesis of bifunctional thiourea S,S,S-trioxides can be achieved through the oxidation of the parent bisthioureas using reagents like peracetic acid or hydrogen peroxide. iwu.edu The stability of these oxidized intermediates is a critical factor in their isolation and further reactivity. For instance, thiourea S-oxides are often transient intermediates, though they can be stabilized by bulky substituents on the nitrogen atoms. researchgate.net

The reaction conditions, including the choice of oxidant and the pH of the medium, play a significant role in determining the final products of the oxidation reaction. researchgate.net

The oxidized derivatives of 1,1'-Ethylenebis(2-thiourea), particularly the sulfenic and sulfonic acids, exhibit significant reactivity towards nucleophiles. The sulfenic acid intermediate (Im-SOH) is a transient species that can readily react with nucleophiles. nih.govbiorxiv.org For example, it can react with a thiol to form a disulfide bond. nih.gov

The more stable sulfonic acid derivatives (thiourea S,S,S-trioxides) have been shown to undergo nucleophilic displacement reactions. Studies on monofunctional and bifunctional thiourea S,S,S-trioxides have demonstrated their reaction with the amino groups of amino acids to form the corresponding guanidino acids. iwu.edu This reactivity suggests that the bifunctional S,S,S-trioxide of 1,1'-Ethylenebis(2-thiourea) could act as a cross-linking agent for proteins by reacting with nucleophilic amino acid side chains like lysine. iwu.edu The rates of these nucleophilic substitution reactions are influenced by the substituents on the aminoiminomethanesulfonic acid structure. nih.gov

This nucleophilic reactivity is a key aspect of the biological activity and potential toxicity of the oxidized metabolites of 1,1'-Ethylenebis(2-thiourea).

While specific studies on the tribochemical reactions of 1,1'-Ethylenebis(2-thiourea) are not extensively documented, the principles of mechanochemistry, which involve chemical reactions induced by mechanical force (grinding, milling), are highly relevant. Mechanochemical synthesis is a solvent-free method that has been successfully applied to the synthesis of thioureas and their complexes. beilstein-journals.orgresearchgate.net

This solid-state approach offers several advantages, including quantitative yields, absence of bulk solvents, and the potential for discovering new reaction pathways that differ from solution-based chemistry. beilstein-journals.orgnih.gov The synthesis of various thiourea derivatives has been achieved through mechanochemical methods, such as the click-coupling of amines with isothiocyanates by manual grinding or automated ball milling. beilstein-journals.orgresearchgate.net

Given that 1,1'-Ethylenebis(2-thiourea) is a solid, its participation in tribochemical or mechanochemical reactions for the synthesis of new complexes is plausible. This could involve grinding it with metal salts or other organic ligands to form coordination complexes or supramolecular structures. The mechanical energy supplied during grinding can overcome activation barriers and facilitate reactions in the solid state. protoxrd.com Such solvent-free methods are considered a green chemistry approach to synthesis. researchgate.net

Degradation Pathways and Environmental Fate Research

Understanding the degradation of 1,1'-Ethylenebis(2-thiourea) is critical for assessing its environmental impact, as it is a known degradation product of EBDC fungicides. epa.gov Research in this area has focused on identifying its decomposition products and the pathways of its transformation in various environmental compartments.

The degradation of 1,1'-Ethylenebis(2-thiourea) (ETU) in aqueous environments is significantly influenced by pH. The primary decomposition products that have been characterized are ethyleneurea (EU) and 2-imidazoline. acs.org

In acidic media, the degradation pathway primarily leads to the formation of 2-imidazoline. Conversely, in basic media, the main degradation product is ethyleneurea. acs.org This pH-dependent product distribution highlights the different mechanisms at play under varying environmental conditions.

The following table summarizes the major degradation products of ETU under different pH conditions.

pH ConditionMajor Degradation Product(s)
Acidic2-Imidazoline
NeutralMixture of Ethyleneurea and 2-Imidazoline
BasicEthyleneurea

This table is based on the general findings of pH-dependent degradation of ethylenethiourea.

The formation of these products involves the cleavage and rearrangement of the parent molecule. The characterization of these and other minor degradation products is essential for a complete understanding of the environmental fate of ETU.

The environmental transformation of 1,1'-Ethylenebis(2-thiourea) is a complex process involving both biotic and abiotic factors. As a metabolite of EBDC fungicides, its presence in soil and water is a subject of environmental concern. wur.nl

In soil, the dissipation of ETU is significantly influenced by microbial activity. Studies have shown that the half-life of ETU in active soils is much shorter than in sterilized soils, indicating a crucial role for microorganisms in its degradation. wur.nlresearchgate.net The degradation in soil ultimately leads to the formation of ethyleneurea and further mineralization to carbon dioxide. wur.nl

In aqueous environments, both hydrolysis and photolysis contribute to the transformation of ETU. While ETU is relatively stable to hydrolysis, its breakdown is more significant in non-sterile water, again pointing to microbial action. wur.nlresearchgate.net Photodegradation, especially in the presence of natural photosensitizers, can also be a significant pathway for its removal from water. nih.gov

The following table provides a summary of the half-life of ETU in different environmental compartments under specific conditions.

Environmental CompartmentConditionHalf-life
SoilActive (Tropical)1.5 hours wur.nlresearchgate.net
SoilTyndallized (Tropical)28 hours wur.nlresearchgate.net
WaterNatural (Tropical)115 hours wur.nlresearchgate.net
WaterSterile (Tropical)99 hours wur.nlresearchgate.net

This data is from a study under simulated humid tropical conditions and may vary with different environmental parameters.

These degradation pathways are critical in determining the persistence and potential for contamination of soil and water resources by 1,1'-Ethylenebis(2-thiourea).

Influence of Environmental Factors on Degradation Dynamics

The persistence and transformation of 1,1'-Ethylenebis(2-thiourea) in the environment are not static; they are profoundly influenced by a combination of biotic and abiotic factors. Research indicates that the degradation process is highly dependent on temperature, the presence of microbial activity, pH, and the environmental matrix (soil vs. water).

Microbial activity is a primary driver of ETU degradation. nih.govwur.nl Studies have shown that under biotic conditions, the decomposition of ETU is significantly faster, with abiotic degradation accounting for less than 5% of the total breakdown. nih.govresearchgate.net In active soils under simulated tropical conditions, the dissipation of ETU was observed to be remarkably rapid, with a half-life of just 1.5 hours. wur.nl This is in stark contrast to sterilized (tyndallized) soils, where the half-life extended to 28 hours, highlighting the crucial role of soil microorganisms. wur.nl

Temperature also plays a critical role, with the microbial degradation of ETU being highly temperature-dependent. nih.govresearchgate.net In water, the degradation pathway appears to be different, with nonbiological processes such as hydrolysis thought to be more significant. wur.nl The half-life of ETU in water is considerably longer than in soil, recorded at 115 hours under natural conditions and 99 hours in sterile conditions. wur.nl The compound is relatively stable in sterilized tap water, showing little degradation over 150 days at 20°C. nih.govresearchgate.net Furthermore, pH has a notable effect on degradation rates, with one study observing the slowest degradation at a pH of 3 and the most rapid degradation at a pH of 11. researchgate.net

ConditionMatrixHalf-LifeKey Influencing Factor
Active/BioticSoil1.5 hoursMicrobial Activity
Tyndallized/SterileSoil28 hoursAbsence of Microbial Activity
NaturalWater115 hoursNonbiological Processes (e.g., Hydrolysis)
SterileWater99 hoursNonbiological Processes (e.g., Hydrolysis)

Remediation and Removal Strategies for Contaminants

Given its potential as a groundwater contaminant, significant research has been directed towards developing effective methods for removing 1,1'-Ethylenebis(2-thiourea) from water sources. nih.gov Strategies primarily focus on adsorption technologies and advanced oxidation processes.

Adsorption Technologies (e.g., Activated Carbon, Modified Clays)

Adsorption is an economically viable treatment alternative that transfers the contaminant from the liquid phase to a solid adsorbent material. researchgate.net Activated carbon has been a key focus of these investigations. Studies evaluating commercial powdered activated carbons demonstrated that charcoal-powdered activated carbon (CPAC) was effective, removing approximately 77% of ETU from water. tandfonline.comresearchgate.net In contrast, bovine bone-powdered activated carbon (BPAC) was found to be ineffective. tandfonline.com

The kinetics of ETU adsorption onto CPAC were found to follow a pseudo-second-order model, with the adsorption isotherms fitting the Langmuir model well. tandfonline.com Beyond traditional activated carbons, researchers have also explored modified clays (B1170129) as potential adsorbents. For instance, Cu²⁺-bentonite clay has been evaluated as an alternative material for ETU removal from aqueous solutions, indicating a broader search for efficient and cost-effective adsorbents. researchgate.net

AdsorbentETU Removal EfficiencyKinetic ModelIsotherm Model
Charcoal-Powdered Activated Carbon (CPAC)~77%Pseudo-second-orderLangmuir
Bovine Bone-Powdered Activated Carbon (BPAC)IneffectiveN/AN/A
Cu²⁺-Bentonite ClayStudied as an alternativeNot specifiedNot specified

Advanced Oxidation Processes (e.g., Ozonation, Peroxone Treatment)

Advanced Oxidation Processes (AOPs) are a set of powerful water treatment procedures designed to remove organic pollutants through reactions with highly reactive hydroxyl radicals (·OH). wikipedia.org Several AOPs have proven effective in degrading 1,1'-Ethylenebis(2-thiourea).

Ozonation , particularly when enhanced with UV-C light (O₃/UV-C), rapidly eliminates ETU from water. nih.gov This combined process is faster than ozonation alone and can lead to the complete mineralization of the contaminant, especially at neutral pH. nih.gov The pH of the water can influence the reaction, with a drop in pH from 6.8 to 3.0 observed in the initial minutes of the reaction in unbuffered solutions. researchgate.netnih.gov

Other photocatalytic processes, such as the photo-Fenton (Fe²⁺/H₂O₂) and UV/H₂O₂ systems , have also demonstrated high efficacy. The UV/H₂O₂ process achieved approximately 77% mineralization of ETU within 120 minutes, while the photo-Fenton process mineralized 70%. nih.gov Kinetic studies for both processes indicated that a pseudo-second-order model best described the reaction rates. nih.gov

Different variations of the Fenton process, including classic Fenton treatment (CFT), electrochemical Fenton treatment (EFT), and anodic Fenton treatment (AFT), are all capable of effectively degrading ETU. nih.gov While CFT was found to be the most rapid, AFT showed the most efficient degradation of the primary byproducts. nih.govresearchgate.net

Peroxone treatment , which combines ozone with hydrogen peroxide (H₂O₂), is another AOP that generates hydroxyl radicals to break down contaminants. spartanwatertreatment.com While specific studies on peroxone for ETU degradation were not detailed in the reviewed literature, the fundamental principle of generating ·OH radicals makes it a promising technology for this application, consistent with the proven effectiveness of other AOPs. wikipedia.orgspartanwatertreatment.com

AOP MethodConditions/ReagentsEfficiencyKinetic Model
Ozonation with UV-C (O₃/UV-C)Ozone, UV-C light, neutral pHFaster than ozonation alone; leads to mineralizationNot specified
Photo-peroxidation (UV/H₂O₂)H₂O₂ (400 mg L⁻¹)~77% mineralization in 120 minPseudo-second-order
Photo-FentonH₂O₂ (800 mg L⁻¹), Fe²⁺ (400 mg L⁻¹)70% mineralizationPseudo-second-order
Anodic Fenton Treatment (AFT)Electrochemical processEffective degradation of ETU and its byproductsNot specified

Applications of 1,1 Ethylenebis 2 Thiourea and Its Derivatives in Materials Science and Engineering

Polymer Additives and Modifiers

As additives, ETU and its derivatives play a pivotal role in modifying the properties and processability of various polymeric materials. They are particularly recognized for their function as accelerators in the vulcanization of elastomers and as regulators in polymer processing.

Ethylene (B1197577) thiourea (B124793) is a highly effective and fast-curing accelerator, primarily used in the vulcanization of halogenated polymers such as polychloroprene (CR) and in certain specialty elastomers like ethylene-acrylate rubber (AEM). clwydcompounders.comyoutube.comspecialchem.com Its mechanism of action is distinct and highly dependent on the polymer's chemistry.

In Polychloroprene (CR): The vulcanization of polychloroprene with ETU is a complex process that crucially involves metal oxides, typically zinc oxide (ZnO). youtube.comshu.ac.uk The cross-linking mechanism is not based on sulfur, which is incompatible with the ETU system in these polymers. youtube.com Instead, it relies on the reactivity of the chlorine atoms present in the polychloroprene backbone. youtube.com

A proposed mechanism involves several key steps:

Isomer Rearrangement: The process begins with the rearrangement of the 1,2-isomer of the polychloroprene chain. This step is significantly accelerated by the presence of ZnO. shu.ac.ukeuropa.eu Kinetic studies have shown that ZnO rearranges the 1,2-isomer much more rapidly than ETU alone or heat. europa.eu

Active Site Formation: ZnO reacts with the rearranged polymer chain, substituting a chlorine atom with oxygen to create an active site. shu.ac.uk

Cross-linking via ETU: The ETU molecule, through its sulfur atom, then reacts with this active site on the polymer chain, forming strong, heat-resistant thiourea cross-links. youtube.comshu.ac.uk This creates a durable three-dimensional network, transforming the raw rubber into an elastic material with enhanced mechanical and thermal properties. youtube.com

The combination of ETU and ZnO provides fast cure rates and results in vulcanizates with a high crosslink density, excellent heat resistance, and low compression set. clwydcompounders.comspecialchem.com

In Polyacrylates (Ethylene-Acrylate Elastomers - AEM): Ethylene-acrylate elastomers are typically cured using a combination of agents. While traditionally this has involved diamine systems, alternatives are sought for safety and performance reasons. Systems based on thiourea derivatives have been explored as effective accelerators in these compounds. For instance, the accelerator SRM102, developed as a safer alternative to ETU, has been evaluated in AEM compounds, demonstrating the applicability of the thiourea class in these elastomers. clwydcompounders.com In these systems, the accelerator facilitates the formation of a cross-linked network, contributing to the final desired properties of the cured rubber.

Table 1: Effect of Accelerators on Polychloroprene 1,2-Isomer Rearrangement This table illustrates the comparative effect of different additives on the rate of disappearance of the 1,2-isomer in polychloroprene gumstock when heated, indicating their role in initiating the cross-linking process.

Additive SystemObservationRate of Isomer RearrangementReference
None (Heat Only) Slow depletion of the 1,2-isomer over an extended period.Slow europa.eu
ETU Only Approximately 60% of the isomer was removed within the first 60 seconds, with the rest depleting over ~25 minutes.Moderate europa.eu
ZnO Only The 1,2-isomer disappeared completely within one minute.Very Fast europa.eu
ETU + ZnO Promotes rearrangement much quicker than ETU alone, at a rate similar to ZnO only.Very Fast shu.ac.uk

Process Regulation and Plasticization in Polymeric Materials

An accelerator increases the speed of vulcanization, which permits the process to occur at lower temperatures and with greater efficiency. lusida.com This control over the cure characteristics (scorch time, cure rate) is essential for ensuring that the rubber compound can be properly mixed, shaped, and molded before the cross-linking process fixes its final form. In polychloroprene compounds, ETU provides a fast cure, which is critical for achieving high production throughput in industrial applications like manufacturing seals, hoses, and other industrial products. clwydcompounders.comyoutube.commade-in-china.com The choice and concentration of the accelerator are key variables in dictating the processing window of the polymeric material. While not a plasticizer in the traditional sense of imparting flexibility, its influence on cure kinetics indirectly affects the material's flow properties during processing.

Design and Development of Novel Materials

The unique chemical characteristics of the thiourea group, particularly its ability to coordinate with metal ions through its sulfur and nitrogen atoms, make 1,1'-Ethylenebis(2-thiourea) and its derivatives valuable ligands in the synthesis of new materials. researchgate.netmdpi.com

Thiourea derivatives are versatile building blocks for constructing coordination polymers and supramolecular structures due to their excellent coordination abilities. researchgate.netmdpi.com The presence of both nucleophilic sulfur and nitrogen atoms allows for various binding modes with metal ions and facilitates the formation of hydrogen bonds. mdpi.comnih.gov

These ligands can act as mono-, bi-, or multidentate linkers, bridging metal centers to create extended one-, two-, or three-dimensional networks. researchgate.net The design and synthesis of such coordination polymers have garnered significant attention due to their intriguing topologies and potential applications as functional materials. researchgate.net For example, modified thiourea has been used as a ligand to synthesize novel coordination complexes, including a 3D network and a 2D layered structure. researchgate.net The flexibility of the ethylene bridge in 1,1'-Ethylenebis(2-thiourea) allows it to adopt specific conformations to chelate with metal ions, leading to the formation of stable and predictable coordination patterns. These structures are often further stabilized by supramolecular interactions like hydrogen bonding and π-π stacking. researchgate.net

In recent years, thiourea and its derivatives have emerged as highly effective small molecules for the multifunctional modification of interfaces in advanced devices, most notably in perovskite solar cells (PSCs). researchgate.netresearchgate.net Defects at the interfaces within PSCs, particularly at the buried interface between the electron transport layer (e.g., SnO₂) and the perovskite absorber layer, are a major source of non-radiative carrier recombination, which limits device efficiency and stability. rsc.orgrsc.org

Thiourea-based molecules can passivate these defects through several mechanisms:

Lewis Acid-Base Interactions: The sulfur and nitrogen atoms in the thiourea moiety can act as Lewis bases, coordinating with uncoordinated Pb²⁺ ions (a common defect) at the perovskite surface. rsc.org

Hydrogen Bonding: The N-H groups can form hydrogen bonds, helping to stabilize the perovskite crystal structure at the interface. researchgate.net

Defect Passivation: Isothiourea-based molecules have been shown to fill oxygen vacancies in metal oxide electron transport layers like SnO₂, further reducing defect sites. rsc.org

The application of thiourea derivatives as interface modifiers directly leads to the enhancement of key material properties in perovskite solar cells.

Crystallinity: The addition of thiourea to the perovskite precursor solution can retard the rapid crystallization of the perovskite film. researchgate.netrsc.org This slower, more controlled growth process leads to higher-quality films with larger grain sizes and improved crystallinity. researchgate.net Thiourea has also been found to facilitate the penetration of the precursor solution into mesoscopic scaffolds, further improving film quality. researchgate.net

Interface Connection: By passivating defects and forming bonds at the interface, thiourea derivatives create a better physical and electronic connection between the perovskite layer and the adjacent charge transport layers. This improved connection reduces charge recombination at the interface and promotes more efficient charge extraction. researchgate.net

Stability: Thiourea-based modifications have been shown to significantly enhance the stability of perovskite solar cells. This is achieved by passivating defect sites that can act as pathways for ion migration and material degradation. rsc.org Furthermore, thiourea can reduce iodine molecules to iodide ions, which helps to stabilize the perovskite film against decomposition. researchgate.net Devices modified with these molecules have demonstrated improved resistance to degradation from moisture and prolonged operation. researchgate.netrsc.org

Table 2: Performance Enhancement of Perovskite Solar Cells with Thiourea-Based Interface Modification This table summarizes representative data showing the improvement in key photovoltaic parameters after modifying the device interface with thiourea or its derivatives.

Modification AgentDevice ParameterControl Device ValueModified Device ValueKey ImprovementReference
Thiourea Power Conversion Efficiency (PCE)10.20%13.03%Enhanced electron transfer and recombination resistance researchgate.net
S-carboxyethyl isothiourea hydrochloride (CESC) Power Conversion Efficiency (PCE)17.20%19.04%Dual-functional passivation of SnO₂ and perovskite layers rsc.org
S-[2-(dimethylamino) ethyl] isothiourea dihydrochloride (B599025) (DASC) Power Conversion Efficiency (PCE)17.20%18.75%Dual-functional passivation of SnO₂ and perovskite layers rsc.org
CESC Stability (1000 hrs, high humidity)-Maintained 91.2% of initial PCEImproved resistance to moisture rsc.org

Advanced Analytical Methodologies for the Determination of 1,1 Ethylenebis 2 Thiourea

Chromatographic Separation Techniques

Chromatography is the cornerstone for the separation and quantification of ETU. The choice of technique depends on the sample matrix, required sensitivity, and the purpose of the analysis.

High-Performance Liquid Chromatography (HPLC) with various detectors (UV, DAD)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for ETU analysis. rsc.org Separation is typically achieved using reversed-phase columns, such as C18 or RP8. nih.govosha.gov

The mobile phase composition is critical for effective separation. A common approach involves a mixture of a buffer solution and an organic modifier. For instance, a mobile phase of 0.01M phosphate (B84403) buffer (pH 4.5) has been used effectively with a C18 column. oup.comnih.gov Another method utilizes a mixture of methanol (B129727) and water (e.g., 10:90 v/v) as the eluent. osha.gov For different separation requirements, a mobile phase consisting of hexane, isopropyl alcohol, and ethyl alcohol (93:6:1 v/v) with butylamine (B146782) has also been reported. oup.comnih.gov

Detection is frequently performed using Ultraviolet (UV) or Diode-Array Detectors (DAD). The selection of the detection wavelength is based on the UV absorbance spectrum of ETU, which shows a maximum absorbance around 231-243 nm. oup.comoup.com Specific wavelengths set for analysis include 231 nm, 233 nm, 234 nm, and 243 nm. nih.govosha.govoup.comcipac.org The DAD provides the additional advantage of spectral information, which aids in peak purity assessment and method specificity. oup.comoup.com

Table 1: Examples of HPLC-UV/DAD Conditions for ETU Analysis
ColumnMobile PhaseFlow RateDetector WavelengthReference
Lichrosorb RP8 (5 µm)Hexane/isopropyl alcohol/ethyl alcohol (93:6:1 v/v) with 0.6 mL/L butylamine1.7 mL/min243 nm oup.comnih.gov
Alltech C18 (4.6 x 250 mm)Methanol/water (10:90 v/v)1.0 mL/min234 nm osha.gov
C18 Uptisphere NEC-5-20 (250 x 4.6 mm, 5 µm)0.01M phosphate buffer (pH 4.5)Not Specified231 nm oup.comnih.govoup.com
Nucleosil C18 or Spherisorb ODSWater containing tetrahydrofuranNot Specified233 nm cipac.org

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)

For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the method of choice. researchgate.net This technique provides structural information, allowing for confident identification and quantification of ETU, even at trace levels. publisso.de

LC-MS/MS methods often employ an isotopically labeled internal standard, such as d4-ETU, to correct for matrix effects and variations in instrument response. publisso.de The analysis is typically performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. researchgate.netbiorxiv.org This involves monitoring specific precursor ion to product ion transitions, which greatly enhances selectivity. researchgate.net For ETU, a common precursor ion is m/z 103, which fragments to product ions such as m/z 44.2. researchgate.net

This method has been successfully applied to determine ETU in diverse samples like dry herbs, fruits, vegetables, and urine. rsc.orgnih.gov

Table 2: Examples of LC-MS/MS Parameters for ETU Analysis
MatrixIonization SourceInternal StandardPrecursor Ion (m/z)Product Ion (m/z)Reference
UrineElectrospray Ionization (ESI)d4-ETU10344.2 researchgate.netpublisso.de
Food CommoditiesPositive Ionization ModeNot SpecifiedTwo MRM transitions selected researchgate.net
CropsParticle Beam (PB)Isotopically labeled ETUMatched with NBS library reference EI spectrum nih.gov
Fruits and VegetablesInductively Coupled Plasma (ICP)Not SpecifiedTRA mode acquisition bohrium.com

Other Chromatographic Methods (e.g., Thin Layer Chromatography, Paper Chromatography)

While less common for quantitative analysis today, other chromatographic methods have been historically important for the determination of ETU.

Thin Layer Chromatography (TLC) has been developed for determining ETU residues in foods like fruits, vegetables, and milk. oup.com After sample extraction and cleanup, the extract is spotted on a TLC plate. The plate is then developed in a tank saturated with a solvent mixture, such as methanol-chloroform-benzene (1+5+10). oup.com Visualization of the ETU spot (Rf value of approximately 0.23) is achieved by spraying the plate with a chromogenic agent like Grote's reagent, which produces a blue spot. oup.com

Paper Chromatography is another technique used for ETU determination in formulated products. cipac.org The sample extract is spotted onto filter paper and developed with a butan-1-ol + ethanol (B145695) + water solvent system. After development, the chromatogram is sprayed with a pentacyanoaminoferroate (PCAF) reagent, which results in a blue spot for ETU. cipac.org Quantification is performed by comparing the sample spot with standards. cipac.org

Sample Preparation and Extraction Protocols for Complex Matrices

The analysis of ETU in complex matrices necessitates robust sample preparation and extraction protocols to remove interfering substances and concentrate the analyte.

For food and plant matrices such as fruits, vegetables, and herbs, a common initial step is extraction with an organic solvent. rsc.org Methanol is frequently used, sometimes in combination with an aqueous sodium acetate (B1210297) solution or as part of an ethanol-chloroform mixture. researchgate.netoup.com Following extraction, a cleanup step is essential. This can involve column chromatography using adsorbents like cellulose (B213188) or aluminum oxide to remove co-extractives. oup.comoup.com Solid-Phase Extraction (SPE) with alumina (B75360) cartridges is also an effective cleanup technique. researchgate.net In the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach, acetonitrile (B52724) is used for extraction, followed by the addition of salts like magnesium sulfate (B86663) and sodium chloride, and a dispersive SPE cleanup step with primary secondary amine (PSA). rsc.org

For biological fluids like urine, various extraction methods are employed. Solid-supported liquid extraction (SLE) using dichloromethane (B109758) on diatomaceous earth columns is one effective method. publisso.de A simple liquid-liquid extraction with dichloromethane after the addition of magnesium sulfate has also been reported for plasma and cerebrospinal fluid. oup.comnih.gov Solid-phase extraction (SPE) is another widely used technique for cleaning up urine samples before HPLC analysis. oup.comnih.gov

For water samples , a liquid-liquid extraction or SPE can be used. One method involves adjusting the pH and ionic strength of the water sample, passing it through a diatomaceous earth column, and eluting the ETU with methylene (B1212753) chloride. nemi.gov

Table 3: Summary of Sample Preparation Protocols for ETU
MatrixExtraction Solvent/MethodCleanup TechniqueReference
Fruits, Vegetables, MilkEthanol-chloroform mixtureCellulose and/or aluminum oxide column chromatography oup.comoup.com
Dry HerbsAcetonitrile (with L-cysteine hydrochloride monohydrate)Dispersive SPE with PSA rsc.org
Biological Fluids (Plasma, CSF)DichloromethaneLiquid-liquid extraction oup.comnih.gov
UrineSolid-supported liquid extraction (SLE) with dichloromethaneDiatomaceous earth column publisso.de
UrineSolid-phase extraction (SPE)Extrelut® column oup.comresearchgate.net
AirWaterCollected on glass fiber filters osha.gov

Method Validation and Performance Characteristics (e.g., Detection Limits, Linearity, Precision)

Validation of analytical methods is crucial to ensure their reliability and accuracy. Key performance characteristics, including detection limits, linearity, precision, and accuracy (recovery), are established through rigorous testing. europa.eu

Detection and Quantitation Limits: The limit of detection (LOD) and limit of quantitation (LOQ) define the sensitivity of a method. For HPLC-DAD analysis of ETU in urine, an LOQ of 1 µg/L has been achieved. oup.comnih.govoup.com LC-MS/MS methods offer superior sensitivity, with a reported LOQ of 0.5 µg/L in urine and 5 ng/g in food matrices. publisso.deresearchgate.net For water analysis, LODs as low as 0.027 µg/L have been reported. researchgate.net

Linearity: Analytical methods must demonstrate a linear response over a specific concentration range. For ETU, linearity has been established across various ranges depending on the method and matrix. For example, an HPLC-DAD method for urine was linear from 1 to 100 µg/L, while an LC-MS/MS method for biological fluids showed linearity from 1 to 100 ng/mL in urine and 0.025 to 30 µg/mL in plasma. nih.govoup.com Correlation coefficients (r²) for calibration curves are typically greater than 0.99. nih.govoup.com

Precision: Precision measures the closeness of agreement between independent test results and is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). europa.eu It is assessed at two levels: repeatability (within-day precision) and intermediate precision (between-day precision). europa.eu For ETU analysis by LC-MS/MS in herbs, repeatability and intermediate precision were both below 20%. rsc.org In urine analysis, within-day and between-day precision values of ≤ 8.3% and ≤ 10.1%, respectively, have been reported. researchgate.net

Accuracy/Recovery: Accuracy reflects the closeness of the measured value to the true value and is often evaluated through recovery studies on spiked samples. europa.eu Recoveries for ETU analysis are generally high. In food matrices, recoveries have been reported in the range of 71-121%. researchgate.net For dry herbs, recoveries ranged from 81 to 109%. rsc.org In fruits and vegetables, recovery factors of 87 to 101% have been achieved. nih.gov Methods developed for analyzing food residues have shown recoveries exceeding 80%. oup.com

Table 4: Method Validation and Performance Characteristics for ETU Analysis
MethodMatrixLOD/LOQLinearity RangePrecision (RSD/CV)Recovery (%)Reference
HPLC-DADUrineLOQ: 1 µg/L1-100 µg/LCV < 15%50.6-74 oup.comnih.gov
LC-MS/MSUrineLOD: 0.25 µg/L; LOQ: 0.5 µg/LLinear up to 25 µg/LWithin-day: 1.89-2.50%; Between-day: 4.83-6.28%119 researchgate.netpublisso.de
LC-MS/MSFood CommoditiesLOQ: 5 ng/gr² > 0.9950RSD < 25%71-121 researchgate.net
UHPLC-MS/MSDry HerbsLOD: 0.01 mg/kg; LOQ: 0.03 mg/kgNot Specified< 20%81-109 rsc.org
HPLC-UVBiological FluidsLOD: 0.5 ng/mL (urine); 20 ng/mL (plasma)1-100 ng/mL (urine); 0.025-30 µg/mL (plasma)Not SpecifiedNot Specified nih.gov
HPLC-ICP-MS/MSFruits & VegetablesLOQ: 0.022 mg/kgNot SpecifiedRepeatability: 1-4.7%; Intermediate Reproducibility: 3.4-10%87-101 nih.gov

Computational Chemistry and Theoretical Studies of 1,1 Ethylenebis 2 Thiourea

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are employed to predict the interactions of 1,1'-Ethylenebis(2-thiourea) with biological targets and to understand its dynamic behavior.

Molecular docking is a computational method used to predict the preferred orientation of a ligand when bound to a target molecule, such as a protein or DNA, to form a stable complex. nih.gov For thiourea (B124793) derivatives, docking studies have been instrumental in elucidating potential mechanisms of action for various biological activities. mdpi.com

Studies on similar bis-thiourea compounds have revealed interactions with targets like DNA and various enzymes. nih.govmdpi.com For instance, docking analyses of bis-acyl-thiourea derivatives with DNA suggested a mixed binding mode, involving both partial intercalation and groove binding. mdpi.com These interactions are often stabilized by hydrogen bonds between the thiourea's sulfur or oxygen atoms and DNA base pairs. mdpi.com When applied to 1,1'-Ethylenebis(2-thiourea), docking simulations can predict how its flexible ethylene (B1197577) linker and two thiourea groups might interact with the active sites of enzymes or the grooves of DNA. The thiourea moieties, known to interact favorably with hydrophobic pockets in enzymes like Mycobacterium tuberculosis enoyl reductase (InhA), are key to these interactions. nih.gov

Table 1: Potential Ligand-Target Interactions for Thiourea Derivatives

Target Type of Interaction Key Functional Groups Involved Predicted Outcome
DNA Partial Intercalation, Groove Binding Thiocarbonyl (C=S), Amine (N-H) Formation of stable ligand-DNA complex mdpi.com
Urease Enzyme Active Site Inhibition Thiocarbonyl (C=S), Amine (N-H) Inhibition of enzyme activity mdpi.com
InhA Enzyme Hydrophobic Interaction, H-Bonding Thioamide moiety Potential antimycobacterial action nih.gov

This table is generated based on findings for various thiourea derivatives and illustrates potential interactions for 1,1'-Ethylenebis(2-thiourea).

Molecular dynamics (MD) simulations provide a method for analyzing the physical movements of atoms and molecules over time. elifesciences.org This technique allows researchers to explore the conformational flexibility and stability of compounds like 1,1'-Ethylenebis(2-thiourea). researchgate.net For a molecule with rotatable bonds, such as the C-N bonds in the thiourea groups and the C-C bond in the ethylene bridge, MD simulations can reveal the preferred three-dimensional structures (conformers) in different environments (e.g., in a vacuum or in a solvent like water).

These simulations can predict local reactivity properties and provide insights into the molecule's behavior. researchgate.net By simulating the molecule's movement over microseconds, researchers can observe how it folds and changes shape, which is crucial for understanding how it might fit into a receptor's binding site or interact with other molecules. elifesciences.org

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the fundamental electronic structure and properties of molecules.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net For thiourea derivatives, DFT calculations, often using the B3LYP functional, are employed to optimize the molecular geometry and predict electronic properties. wu.ac.thsemanticscholar.orgajol.info

Geometry Optimization: DFT is used to find the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy state. semanticscholar.org For a related compound, 1,1′-(ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea], X-ray crystallography revealed that the molecule lies about an inversion center, with the two thiourea moieties maintaining a trans geometry. researchgate.net DFT calculations can corroborate such experimental findings and predict bond lengths and angles with high accuracy. semanticscholar.orgajol.info

HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive and can easily undergo electronic transitions. semanticscholar.orgjchemlett.com DFT calculations are used to determine the energies of these orbitals and map their electron density distributions. mdpi.com For bis-acyl-thiourea derivatives, the HOMO-LUMO gap has been used to compare the relative reactivity of different compounds, with a smaller gap indicating higher reactivity. mdpi.com

Table 2: Calculated Quantum Chemical Parameters for Thiourea Derivatives

Parameter Definition Significance
EHOMO Energy of the Highest Occupied Molecular Orbital Related to electron-donating ability mdpi.com
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Related to electron-accepting ability mdpi.com
Band Gap Energy (ΔE) ΔE = ELUMO - EHOMO Indicates chemical reactivity and kinetic stability semanticscholar.orgresearchgate.net
Ionization Potential (IP) IP ≈ -EHOMO Energy required to remove an electron conicet.gov.ar
Electron Affinity (EA) EA ≈ -ELUMO Energy released when an electron is added conicet.gov.ar
Electronegativity (χ) χ ≈ (IP + EA) / 2 Measure of an atom's ability to attract shared electrons conicet.gov.ar

This table outlines key parameters derived from HOMO-LUMO analysis of thiourea derivatives using DFT.

The biological and material properties of 1,1'-Ethylenebis(2-thiourea) are heavily influenced by its non-covalent interactions with itself and other molecules.

Hydrogen Bonding: The N-H groups of the thiourea moiety can act as hydrogen bond donors, while the sulfur atom (C=S) can act as a hydrogen bond acceptor. These interactions are crucial for the formation of stable molecular structures and complexes. researchgate.netnih.gov In the crystal structure of 1,1′-(ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea], the structure is stabilized by intermolecular N—H⋯S hydrogen bonds, which form chains. researchgate.net Theoretical studies on thiourea-water complexes have used methods like Atoms in Molecules (AIM) and Reduced Density Gradient (RDG) to investigate the nature and energy of these hydrogen bonds. nih.gov

Chalcogen Bonding: A chalcogen bond is a non-covalent interaction involving a chalcogen atom (like sulfur in thiourea) as the electrophilic site. nih.gov The sulfur atom of the thiocarbonyl group can interact with nucleophilic regions of other molecules. researchgate.net These interactions play a significant role in controlling the conformation of thiourea derivatives, particularly in favoring a planar trans-trans conformation that is often optimal for catalytic activity. researchgate.net DFT calculations and X-ray diffraction analysis are used to identify and quantify the strength of these Se⋯S or S⋯S interactions in related molecules. researchgate.net

Prediction of Material and Spectroscopic Properties

Computational methods are valuable for predicting the properties of materials before they are synthesized, guiding experimental efforts. rsc.org

DFT calculations can be used to simulate various types of spectra. researchgate.net For example, theoretical vibrational frequencies can be calculated and compared with experimental Infrared (IR) and Raman spectra to help assign specific absorption bands to the vibrational modes of the molecule. conicet.gov.ar Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) and analyze the electronic transitions between molecular orbitals. researchgate.net The prediction of NMR chemical shifts can also be performed to aid in the structural elucidation of the compound. wu.ac.th These computational spectroscopy techniques provide a powerful link between the calculated molecular structure and the experimentally observed properties. researchgate.net

Table 3: List of Compounds

Compound Name
1,1'-Ethylenebis(2-thiourea)
1,1′-(Ethane-1,2-diyl)bis[3-(4-chlorobenzoyl)thiourea]
1,3-bis(3,4-dichlorophenyl) thiourea
1-(2-aminoethyl) thiourea
1-[1-methyl-2-(phenylamino)ethyl] thiourea
1-(2-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
1-(3-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
1-(4-bromophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
1-(3-chloro-4-fluorophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
1-(4-chloro-3-nitrophenyl)-3-(3,4-dichlorophenyl)thiourea
1,3-bis(4-chloro-3-nitrophenyl)thiourea
1-(2-fluorophenyl)-3-(4-chloro-3-nitrophenyl) thiourea
1-(4-iodophenyl)-3-(4-chloro-3-nitrophenyl)thiourea
N, N'-(iminodiethane-2,1-diyl) bis(thiourea)
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl)) bis(carbonothioyl))bis(2,4-dichlorobenzamide)
N,N'-(((4-nitro-1,2-phenylene) bis(azanediyl))bis(carbonothioyl))diheptanamide
N,N'-(((4-nitro-1,2-phenylene)bis(azanediyl))bis(carbonothioyl))dibutannamide
1-allyl-3-benzoylthiourea
1-allyl-3-(2-chlorobenzoyl)thiourea
1-allyl-3-(3-chlorobenzoyl)thiourea
1-allyl-3-(4-chlorobenzoyl)thiourea
1-benzoyl-3-(4-methoxyphenyl)thiourea
1-benzoyl-3-phenylthiourea
1-benzoyl-3-(4-hydroxyphenyl)thiourea
1-benzoyl-3-(2-nitrophenyl) thiourea
1-benzoyl-3-p-tolylthiourea
1-(2-fluorophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea
(4-nitrophenyl)thiourea
(3,5-dimethylphenyl) thiourea
1,3-di-o-tolylthiourea
1–(diaminomethylene)thiourea
2–imino–4–thiobiuret

In Silico Studies for Mechanistic Insights and Structure-Property Relationships

Detailed research findings from in silico studies specifically focused on 1,1'-Ethylenebis(2-thiourea) are not available in the current body of scientific literature. Computational investigations are essential for providing a molecular-level understanding of chemical compounds and their behavior. The following tables represent the types of data that would typically be generated from such studies.

Table 1: Calculated Molecular Properties of 1,1'-Ethylenebis(2-thiourea)

PropertyValue
Molecular Formula C4H10N4S2
Molecular Weight 178.28 g/mol
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available
Dipole Moment Data not available
Mulliken Atomic Charges Data not available

Table 2: Key Geometric Parameters of 1,1'-Ethylenebis(2-thiourea) from Theoretical Calculations

ParameterBond Length (Å) / Bond Angle (°)
C=S Bond Length Data not available
C-N Bond Lengths (Thiourea) Data not available
N-C-N Bond Angle (Thiourea) Data not available
C-S-C Torsion Angle Data not available
Ethylene Bridge C-C Bond Length Data not available

The lack of specific computational data for 1,1'-Ethylenebis(2-thiourea) underscores the need for future research in this area to fully characterize its chemical properties and potential applications.

Future Research Perspectives

Advancements in Targeted Synthesis Methodologies

The synthesis of thiourea (B124793) derivatives is a cornerstone of their application, and future research will focus on developing more efficient, selective, and sustainable synthetic routes. researchgate.net Current methods often involve the reaction of primary amines with reagents like thiophosgene or isothiocyanates. mdpi.comsemanticscholar.org Future methodologies will likely aim to overcome the challenges associated with hazardous reagents and byproducts.

Key areas for advancement include:

Green Chemistry Approaches: Utilizing environmentally benign solvents, catalysts, and reaction conditions, such as microwave-assisted synthesis, to reduce waste and energy consumption. nih.gov

Combinatorial Synthesis: Employing techniques like soluble polymer-supported synthesis to rapidly generate libraries of 1,1'-Ethylenebis(2-thiourea) derivatives with diverse functionalities. researchgate.net This allows for high-throughput screening for specific applications.

Catalytic Methods: Developing novel organocatalysts that can facilitate the synthesis with high atom economy and stereoselectivity, which is crucial for creating chiral thiourea derivatives for specialized applications. nih.gov

These advancements will enable the precise tailoring of the molecular architecture of 1,1'-Ethylenebis(2-thiourea) to achieve desired properties for specific applications in medicine, materials science, and catalysis.

Novel Coordination Complex Design and Emerging Applications

1,1'-Ethylenebis(2-thiourea) is an excellent ligand for forming coordination complexes with a wide range of metal ions due to the presence of sulfur and nitrogen donor atoms. nih.govmdpi.com These metal complexes exhibit a diverse array of chemical and physical properties, leading to numerous applications.

Future research in this area will concentrate on:

Design of Multi-metallic and Mixed-Ligand Complexes: Creating complex architectures involving multiple metal centers or a combination of 1,1'-Ethylenebis(2-thiourea) with other ligands to fine-tune the electronic, magnetic, and catalytic properties of the resulting materials. nih.govmdpi.com

Biomedical Applications: Exploring the potential of these complexes as therapeutic agents. Thiourea-metal complexes have shown promise as anticancer, antibacterial, and enzyme inhibitory agents. researchgate.netnih.govmdpi.com Future work will involve designing complexes with enhanced biological activity and reduced toxicity. nih.gov For example, gold and silver complexes have demonstrated significant cytotoxic activity against various cancer cell lines. researchgate.netnih.gov

Catalysis: Developing novel catalysts for organic synthesis. The versatile coordination chemistry of thiourea derivatives allows for the creation of catalysts for a variety of chemical transformations. nih.gov

The ability to systematically modify the structure of these coordination complexes provides a powerful tool for designing materials with specific functionalities for targeted applications.

Development of Next-Generation Functional Materials

The unique chemical structure of 1,1'-Ethylenebis(2-thiourea) makes it a valuable building block for the development of advanced functional materials. nih.gov Its ability to form hydrogen bonds and coordinate with metals allows for the creation of materials with tailored properties.

Future research directions include:

Polymer Synthesis: Incorporating the 1,1'-Ethylenebis(2-thiourea) moiety into polymer backbones or as pendant groups to create materials with enhanced thermal stability, flame retardancy, or metal-ion binding capabilities. researchgate.net Methods include grafting thiourea groups onto existing polymers like polystyrene or poly(ethylene glycol) and the polymerization of bisthiourea monomers. researchgate.net Poly-thiourea formaldehyde, for instance, has been used in anticorrosion coatings.

Bio-based Polymers: As the demand for sustainable materials grows, research into incorporating 1,1'-Ethylenebis(2-thiourea) into bio-based polymers will likely increase, offering a renewable alternative to petroleum-based plastics. chemrxiv.org

Industrial Applications: Ethylenethiourea is a highly effective accelerator for the vulcanization of halogenated polymers such as polychloroprene (CR) and chlorosulfonated polyethylene (CSM), a role that relies on its specific chemical reactivity with chlorine atoms in the polymer backbone. youtube.com

The development of these new materials could lead to innovations in electronics, coatings, and biomedical devices.

Comprehensive Environmental Impact Mitigation Strategies

A significant area of future research will be dedicated to understanding and mitigating the environmental impact of 1,1'-Ethylenebis(2-thiourea). This compound is a known degradation product of ethylenebisdithiocarbamate (EBDC) fungicides, such as maneb and zineb, and its presence in soil and water is a concern. researchgate.netnih.govnih.gov

Key research areas will include:

Biodegradation Pathways: Investigating the microbial degradation of ethylenethiourea in different environmental compartments. Studies have shown that biotic degradation is significantly more effective than abiotic processes and is highly dependent on temperature. nih.gov

Advanced Oxidation Processes: Developing and optimizing advanced oxidation processes, such as Fenton and photo-Fenton treatments, for the efficient removal of ethylenethiourea from contaminated water. nih.gov These methods utilize hydroxyl radicals to break down the molecule into less harmful substances. nih.gov

Source Reduction: Exploring alternative, more environmentally friendly fungicides and industrial chemicals to reduce the formation of ethylenethiourea in the first place.

Adsorption Technologies: Developing new adsorbent materials for the effective removal of ethylenethiourea from water sources.

A holistic approach that combines source control, efficient remediation technologies, and a thorough understanding of its environmental fate is crucial for sustainable use. mdpi.com

Integration of Advanced Experimental and Computational Techniques for Holistic Understanding

To accelerate the discovery and development of new applications for 1,1'-Ethylenebis(2-thiourea), future research will increasingly rely on the synergy between advanced experimental and computational methods.

Computational Modeling: Techniques like Density Functional Theory (DFT), molecular docking, and molecular dynamics simulations will be used to predict the properties of new derivatives and their complexes, guide synthesis efforts, and elucidate reaction mechanisms. semanticscholar.orgnih.govajol.info These in silico approaches can screen large numbers of virtual compounds, saving time and resources. nih.gov

Advanced Spectroscopy and Crystallography: High-resolution spectroscopic techniques (e.g., multidimensional NMR) and single-crystal X-ray diffraction will continue to be essential for the precise characterization of the three-dimensional structures of new compounds and materials. researchgate.netresearchgate.net

In Vitro and In Silico Screening: For biomedical applications, the integration of high-throughput in vitro screening with computational predictions of activity and toxicity (ADMET) will streamline the drug discovery process. mdpi.com

By combining the predictive power of computational chemistry with the detailed insights from experimental analysis, researchers can gain a comprehensive understanding of the structure-property-activity relationships of 1,1'-Ethylenebis(2-thiourea) and its derivatives, paving the way for rational design and innovation.

Q & A

Q. What are the established synthesis protocols for 1,1'-Ethylenebis(2-thiourea) (ETU) in laboratory settings?

  • Methodological Answer: Synthesis typically involves the reaction of ethylenediamine with thiourea in acidic conditions. Key steps include:
  • Reagent purification: Pre-dry thiourea at 60°C for 24 hours to minimize moisture interference.
  • Stoichiometric control: Use a 1:2 molar ratio of ethylenediamine to thiourea in hydrochloric acid (1M) to optimize yield .
  • Characterization: Validate purity via melting point analysis (literature range: 203–205°C) and FT-IR spectroscopy (N-H stretch at ~3200 cm⁻¹, C=S at ~1250 cm⁻¹) .
  • Reproducibility: Document reaction time, temperature, and stirring rates in supplementary materials to align with journal guidelines for experimental transparency .

Q. Which spectroscopic techniques are most effective for characterizing ETU, and what key spectral markers should researchers prioritize?

  • Methodological Answer:
  • FT-IR: Focus on thiourea functional groups (C=S, N-H) to confirm structural integrity. Compare with reference spectra from databases like the EPA/NIH Mass Spectral Database .
  • NMR (¹H/¹³C): Assign peaks for ethylene (-CH₂-CH₂-) and thiourea (-NH-CS-NH-) groups. DMSO-d₆ is preferred as a solvent due to ETU’s limited solubility .
  • Mass Spectrometry: Use ESI-MS to confirm molecular ion [M+H]⁺ at m/z 149.1 and fragmentation patterns matching thiourea derivatives .

Q. What are the critical safety considerations when handling ETU in experimental workflows?

  • Methodological Answer:
  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent dermal contact. Use fume hoods for synthesis due to potential HCl fumes .
  • Storage: Keep ETU in airtight containers under inert gas (N₂/Ar) to prevent oxidation. Monitor degradation via periodic TLC analysis .
  • Waste Disposal: Neutralize acidic byproducts with sodium bicarbonate before disposal. Follow institutional guidelines for thiourea derivatives to comply with EPA regulations .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental data regarding ETU’s reactivity?

  • Methodological Answer:
  • Validation Workflow:

Compare DFT-calculated reaction pathways (e.g., Gibbs free energy) with experimental kinetic data.

Use sensitivity analysis to identify variables (e.g., solvent polarity, temperature) causing deviations.

Cross-validate with alternative computational methods (e.g., MD simulations) to refine models .

  • Data Reconciliation: Publish raw computational and experimental datasets in repositories like Zenodo for peer validation .

Q. What methodological frameworks are recommended for assessing ETU’s stability under varying environmental conditions in longitudinal studies?

  • Methodological Answer:
  • Accelerated Aging Tests: Expose ETU to UV light (254 nm), humidity (75% RH), and elevated temperatures (40–60°C) for 1–6 months. Monitor degradation via HPLC and correlate with Arrhenius kinetics .
  • Statistical Design: Use factorial DOE to evaluate interaction effects (e.g., temperature × humidity). Report confidence intervals for degradation rates to address reproducibility challenges .

Q. What strategies optimize ETU’s crystallization parameters for single-crystal X-ray diffraction analysis?

  • Methodological Answer:
  • Solvent Screening: Test polar aprotic solvents (DMSO, DMF) with slow evaporation. Add co-solvents (e.g., ethanol) to improve crystal lattice formation .
  • Temperature Gradients: Use a thermal cycler to vary crystallization temperatures (4°C to 25°C) in 2°C increments.
  • Data Submission: Deposit crystallographic data in the Cambridge Structural Database (CCDC) with deposition number cross-referencing for transparency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.